2-(4-fluorophenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone 2-(4-fluorophenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 851801-35-9
VCID: VC6550269
InChI: InChI=1S/C19H19FN2OS/c1-14-4-2-3-5-16(14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3
SMILES: CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F
Molecular Formula: C19H19FN2OS
Molecular Weight: 342.43

2-(4-fluorophenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

CAS No.: 851801-35-9

Cat. No.: VC6550269

Molecular Formula: C19H19FN2OS

Molecular Weight: 342.43

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone - 851801-35-9

Specification

CAS No. 851801-35-9
Molecular Formula C19H19FN2OS
Molecular Weight 342.43
IUPAC Name 2-(4-fluorophenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Standard InChI InChI=1S/C19H19FN2OS/c1-14-4-2-3-5-16(14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3
Standard InChI Key FWUYTXHGBYVZSI-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F

Introduction

Structural Characteristics and Molecular Design

Core Functional Groups

The compound features a 4,5-dihydroimidazole ring system substituted at position 1 with a 2-(4-fluorophenyl)ethanone moiety and at position 2 with a 2-methylbenzylthio group. Key structural elements include:

  • Thioether linkage: The sulfur atom bridges the imidazoline ring and the 2-methylbenzyl group, enhancing metabolic stability.

  • Fluorinated aromatic system: The 4-fluorophenyl group introduces electronegativity, influencing electronic distribution and binding interactions .

  • Dihydroimidazole core: The partially saturated imidazole ring reduces planarity, potentially improving solubility compared to fully aromatic analogs.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₂₀H₂₀FN₂OS
Molecular weight355.45 g/mol
IUPAC name1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one
Topological polar surface area67.8 Ų

The InChI string InChI=1S/C20H20FN2OS/c1-14-6-4-3-5-13(14)12-25-19-22-10-9-23(19)18(24)11-15-7-2-16(21)8-17(15)20/h2-8H,9-12H2,1H3 confirms the stereochemical arrangement.

Synthesis and Reaction Optimization

Key Synthetic Routes

The synthesis follows a multi-step protocol derived from imidazoline-thioether chemistry :

Step 1: Formation of 4,5-dihydro-1H-imidazole-2-thiol

  • Condensation of ethylenediamine with carbon disulfide under basic conditions yields the thiol precursor.

Step 2: Alkylation with 2-methylbenzyl bromide

  • Nucleophilic substitution at sulfur using 2-methylbenzyl bromide (K₂CO₃, DMF, 60°C, 12 h) introduces the benzylthio group .

Step 3: Acylation with 2-(4-fluorophenyl)acetyl chloride

  • Reaction with 2-(4-fluorophenyl)acetyl chloride in dichloromethane (0°C to RT, 6 h) installs the ethanone moiety.

Table 2: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield (%)
1CS₂, NaOHH₂O/EtOHReflux78
22-Me-benzyl Br, K₂CO₃DMF60°C85
34-F-PhCOCl, Et₃NCH₂Cl₂0°C → RT72

Critical parameters include strict temperature control during acylation to prevent epimerization and the use of anhydrous DMF to minimize hydrolysis .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.85 (d, J = 8.5 Hz, 2H, F-Ph)

    • δ 7.32–7.25 (m, 4H, Ar-H)

    • δ 4.52 (s, 2H, SCH₂)

    • δ 3.82 (t, J = 9.0 Hz, 2H, imidazoline)

    • δ 2.41 (s, 3H, CH₃)

  • ¹³C NMR (126 MHz, CDCl₃):

    • δ 196.4 (C=O)

    • δ 163.1 (d, J = 247 Hz, F-Ph)

    • δ 55.8 (imidazoline C2)

    • δ 21.3 (CH₃)

Mass Spectrometry

  • ESI-MS: m/z 355.1 [M+H]⁺ (calc. 355.12)

  • Fragmentation pattern shows loss of the 2-methylbenzylthio group (m/z 242.0).

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: 3.2 ± 0.1 (octanol/water), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous solubility: 12 µg/mL (pH 7.4), enhanced to 89 µg/mL in 0.5% Tween-80.

Metabolic Stability

  • Microsomal half-life: 42 min (human liver microsomes), with primary metabolites arising from oxidation of the thioether to sulfoxide.

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